2-amino-2-methyl-N-[(2S)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide
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Overview
Description
Mechanism of Action
Target of Action
MK-0677 DER (L-isomer), also known as Ibutamoren or MK-677, is a synthetic drug that primarily targets the Growth Hormone Secretagogue Receptor (GHSR1a) in the pituitary gland . This receptor plays a crucial role in the release of growth hormone (GH) in the body .
Mode of Action
MK-0677 acts as a potent, long-acting, orally-active, selective, and non-peptide agonist of the ghrelin receptor . It mimics the growth hormone (GH)-stimulating action of the endogenous hormone ghrelin . It has been shown to increase the secretion of several hormones including GH and insulin-like growth factor 1 (IGF-1) and produces sustained increases in the plasma levels of these hormones without affecting cortisol levels .
Biochemical Pathways
The primary biochemical pathway affected by MK-0677 is the GH–IGF-1 axis . By acting as a GH secretagogue, MK-0677 stimulates GH release from the pituitary gland . This, in turn, leads to an increase in IGF-1 levels in the body . IGF-1 is a hormone that plays an important role in childhood growth and continues to have anabolic effects in adults .
Pharmacokinetics
MK-0677 is orally bioavailable and has been shown to stimulate GH secretion and endogenous GH pulsatility in healthy, elderly adult subjects . It has also been shown to increase lean body mass with no change in total fat mass or visceral fat . The elimination half-life of MK-0677 is approximately 4-6 hours .
Result of Action
The administration of MK-0677 results in a significant increase in serum IGF-1 levels . Studies have shown that it increases both muscle mass and bone mineral density, making it a promising potential therapy for the treatment of frailty in the elderly . It has also been shown to increase REM sleep and deep sleep in subjects .
Preparation Methods
The synthesis of 2-amino-2-methyl-N-[(2S)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the use of high-affinity growth hormone-releasing peptide receptor agonists . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-amino-2-methyl-N-[(2S)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
2-amino-2-methyl-N-[(2S)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of growth hormone secretagogues.
Biology: Investigated for its role in regulating growth hormone and IGF-1 levels.
Medicine: Explored for its potential to treat conditions like growth hormone deficiency, muscle wasting, and frailty in the elderly.
Industry: Utilized in the development of new drugs targeting the growth hormone secretagogue receptor
Comparison with Similar Compounds
2-amino-2-methyl-N-[(2S)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide is unique compared to other growth hormone secretagogues due to its high oral bioavailability and long-lasting effects. Similar compounds include:
Capromorelin: Another ghrelin receptor agonist used in veterinary medicine.
L-163,540: A growth hormone secretagogue with similar properties but lower bioavailability.
NN703: A growth hormone releasing peptide with distinct pharmacokinetic properties
This compound stands out for its potent and sustained activation of the GH-IGF-1 axis, making it a promising candidate for various therapeutic applications.
Biological Activity
2-amino-2-methyl-N-[(2S)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide, commonly known as Ibutamoren or MK-677, is a non-peptide growth hormone secretagogue that has garnered significant attention for its potential therapeutic applications. This compound mimics the action of ghrelin, a hormone that stimulates growth hormone (GH) release, thereby influencing various physiological processes.
The molecular formula of Ibutamoren is C27H36N4O5S, and it has a molecular weight of 500.67 g/mol. The compound features a complex structure with multiple functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C27H36N4O5S |
Molecular Weight | 500.67 g/mol |
CAS Number | 159752-10-0 |
Boiling Point | 868.9 °C |
Flash Point | 479.3 °C |
Ibutamoren acts primarily by stimulating the ghrelin receptor (GHS-R) in the hypothalamus, leading to an increase in GH secretion from the pituitary gland. This mechanism is crucial for various metabolic processes, including muscle growth, fat metabolism, and bone density enhancement.
Growth Hormone Release
Numerous studies have demonstrated that Ibutamoren significantly increases serum levels of GH and insulin-like growth factor 1 (IGF-1). This effect is particularly beneficial for individuals with growth hormone deficiencies or age-related declines in GH levels.
Muscle Mass and Strength
Research indicates that Ibutamoren can enhance lean body mass and muscle strength in both healthy adults and those with muscle wasting conditions. A study involving elderly subjects showed that administration of Ibutamoren resulted in a notable increase in muscle mass compared to placebo groups.
Bone Density
Ibutamoren has been shown to improve bone mineral density, making it a potential candidate for treating osteoporosis. In clinical trials, participants exhibited increased bone density markers after prolonged use of the compound .
Fat Metabolism
The compound also influences fat metabolism by promoting lipolysis and reducing fat mass. Animal studies suggest that Ibutamoren can lead to significant reductions in body fat percentage while preserving lean muscle mass .
Case Studies
- Elderly Population : A randomized controlled trial assessed the effects of Ibutamoren on older adults with sarcopenia. Results indicated a significant increase in muscle mass and strength over a six-month period, supporting its use as a therapeutic agent for age-related muscle decline.
- Obese Individuals : In a study involving obese subjects, Ibutamoren administration led to improved insulin sensitivity and reductions in visceral fat, indicating its potential role in obesity management .
Safety and Side Effects
While Ibutamoren is generally well-tolerated, some adverse effects have been reported, including increased appetite, transient edema, and mild glucose intolerance. Long-term safety data are still limited, necessitating further research to fully understand its risk profile.
Properties
IUPAC Name |
2-amino-2-methyl-N-[(2S)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O5S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27/h4-12,22H,13-19,28H2,1-3H3,(H,29,33)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUPQWIGCOZEOY-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.